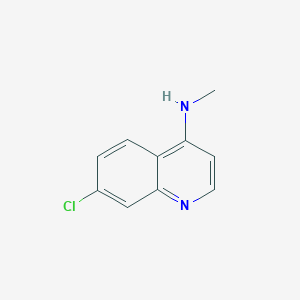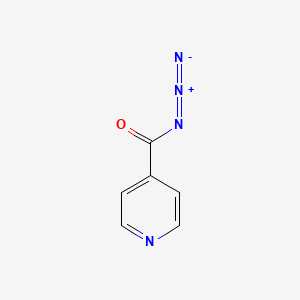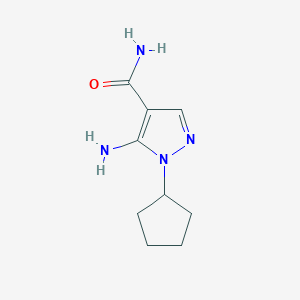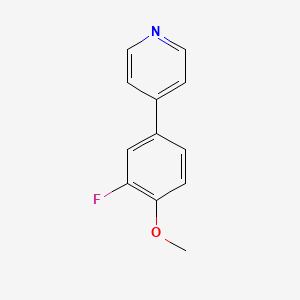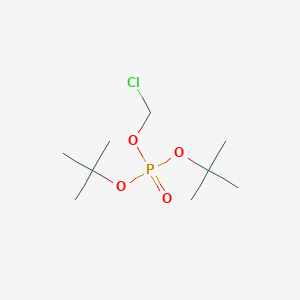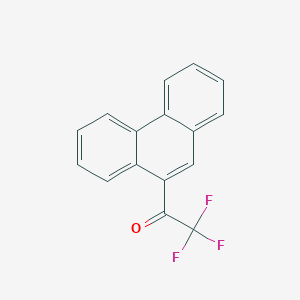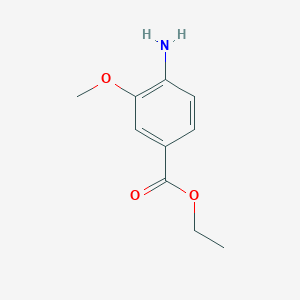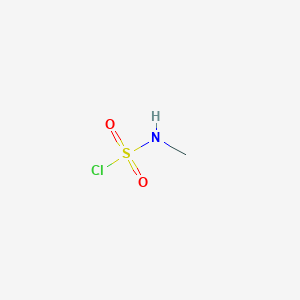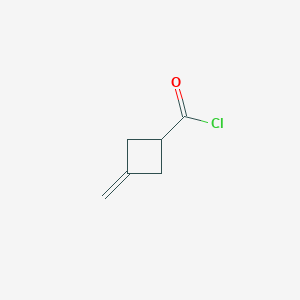
3-Methylenecyclobutanecarbonyl chloride
説明
3-Methylenecyclobutanecarbonyl chloride is a chemical compound with the molecular formula C6H7ClO . It has an average mass of 130.572 Da and a monoisotopic mass of 130.018539 Da . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 3-Methylenecyclobutanecarbonyl chloride consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact spatial arrangement of these atoms would depend on the specific isomer of the compound.科学的研究の応用
Synthetic Chemistry and Organic Transformations
One significant application of compounds related to 3-methylenecyclobutanecarbonyl chloride, specifically methylenecyclobutanes (MCBs), involves their use in synthetic organic chemistry. Jiang and Shi (2008) demonstrated that reactions of methylenecyclobutanes with acyl chlorides, in the presence of aluminum chloride, lead to substituted cyclopentene derivatives through ring enlargement under mild conditions. This process highlights the utility of such compounds in constructing complex organic molecules, potentially offering pathways to synthesize pharmaceuticals, agrochemicals, and materials with unique properties (Jiang & Shi, 2008).
Environmental Impact and Atmospheric Chemistry
Although direct studies on 3-methylenecyclobutanecarbonyl chloride were not identified, research on related chlorinated compounds such as methyl chloride provides insight into environmental and atmospheric chemistry implications. For instance, Yokouchi et al. (2000) reported significant emissions of methyl chloride from tropical coastal lands, indicating the importance of terrestrial plants in the global cycle of halocarbons, which are crucial for understanding stratospheric ozone depletion and climate change dynamics (Yokouchi et al., 2000). Additionally, Tsai (2017) reviewed the environmental and health hazards of chloromethanes, including their atmospheric degradation and impact on human health, highlighting the broader context of chlorinated compound research that could encompass derivatives like 3-methylenecyclobutanecarbonyl chloride (Tsai, 2017).
Atmospheric Modeling and Global Emissions
Further research into the global emissions and atmospheric modeling of chlorinated compounds, like methyl chloride, by Xiao et al. (2009), provides a foundational understanding of how these compounds interact with the atmosphere. This research includes the identification of significant emission sources, atmospheric lifetimes, and potential for ozone depletion, which are critical for developing models to predict the behavior of similar compounds in the environment (Xiao et al., 2009).
特性
IUPAC Name |
3-methylidenecyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-2-5(3-4)6(7)8/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQFBXFATWSKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550327 | |
| Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanecarbonyl chloride | |
CAS RN |
98198-78-8 | |
| Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



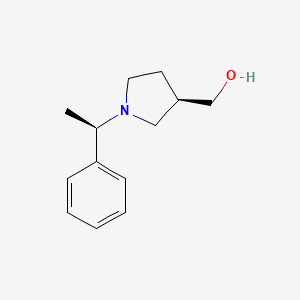
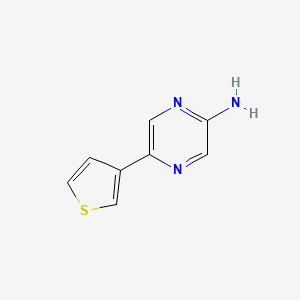
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
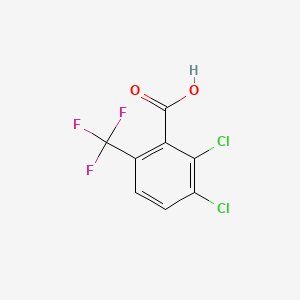
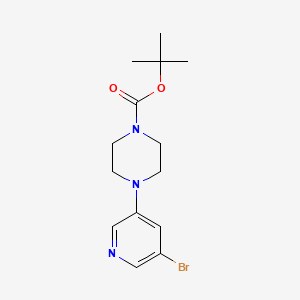
![1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine](/img/structure/B1314548.png)
